molecular formula C10H7F3N2O2 B2524863 5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione CAS No. 1048367-95-8

5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione

Cat. No.: B2524863
CAS No.: 1048367-95-8
M. Wt: 244.173
InChI Key: HSWNRVZIMFXLDK-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H7F3N2O2 and its molecular weight is 244.173. The purity is usually 95%.
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Scientific Research Applications

Novel Research Strategies of Hydantoin Derivatives

Hydantoin derivatives, including 5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione, play a crucial role in medicinal chemistry due to their versatile biological and pharmacological activities. These compounds are pivotal in the synthesis of non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction, applicable to free carbonyl compounds, is a primary method for synthesizing hydantoin, showcasing its importance in creating novel organic compounds and potential therapeutics (Shaikh et al., 2023).

Pharmacophore Design of Kinase Inhibitors

The compound's structural motif serves as a foundation for designing selective inhibitors of specific kinases, such as the p38 mitogen-activated protein (MAP) kinase. These inhibitors are critical for regulating proinflammatory cytokine release, highlighting the compound's potential in developing treatments for inflammatory diseases. The design and synthesis of these inhibitors are based on their ability to bind effectively to target sites, offering a pathway to creating highly selective and potent therapeutic agents (Scior et al., 2011).

Thiazolidinediones as PTP 1B Inhibitors

Research into 2,4-thiazolidinedione (TZD) scaffolds, closely related to imidazolidine-2,4-diones, underscores their role in discovering novel molecules for managing diabetes and other metabolic diseases. These compounds act as inhibitors of the Protein Tyrosine Phosphatase 1B (PTP 1B), a key regulator of insulin signaling. The exploration of TZDs has led to the identification of potent PTP 1B inhibitors, demonstrating the scaffold's potential in treating insulin resistance and Type 2 Diabetes Mellitus (T2DM) (Verma et al., 2019).

Thiazolidines and Derivatives in Medicinal Chemistry

The review of thiazolidine derivatives, akin to imidazolidine-2,4-diones, highlights their significant pharmacological importance. These compounds exhibit diverse therapeutic activities, including anticancer, antimicrobial, and neuroprotective effects. The synthesis methodologies developed for these compounds emphasize the importance of green chemistry and cleaner reaction profiles, aiming at developing sustainable and effective therapeutic agents (Sahiba et al., 2020).

Safety and Hazards

The safety information available indicates that it has the following hazard statements: H302, H315, H319, H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione plays a significant role in biochemical reactions by inhibiting the biosynthesis or actions of androgens . It interacts with androgen receptors, blocking their binding sites . This interaction disrupts the normal function of the testis and controls the growth of normal and cancerous cells in the prostate .

Cellular Effects

The cellular effects of this compound are profound. It influences cell function by slowing down the advancement of prostate cancer . It impacts cell signaling pathways, gene expression, and cellular metabolism, all of which contribute to its anti-cancer properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically androgen receptors . By blocking these receptors, it inhibits enzyme activation and induces changes in gene expression that slow the growth of cancer cells .

Temporal Effects in Laboratory Settings

It is known that the drug exhibits excellent electrocatalytic activity and a detection limit as low as 0.4 nM .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Due to the severe adverse effects of the drug, including liver failure, sexual dysfunction, decreased muscle mass, decreased bone mass, hot flushes, interstitial pneumonitis, depression, and fatigue, the dosage should be controlled in medical practices .

Metabolic Pathways

It is known to interact with androgen receptors, which play a crucial role in various metabolic processes .

Transport and Distribution

Its ability to bind to androgen receptors suggests that it may interact with various transporters or binding proteins .

Subcellular Localization

Its interaction with androgen receptors suggests that it may be localized to specific compartments or organelles where these receptors are present .

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)6-3-1-2-5(4-6)7-8(16)15-9(17)14-7/h1-4,7H,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWNRVZIMFXLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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